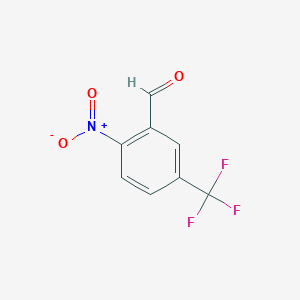

![molecular formula C9H5F2NO2 B1321695 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile CAS No. 68119-31-3](/img/structure/B1321695.png)

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile

Overview

Description

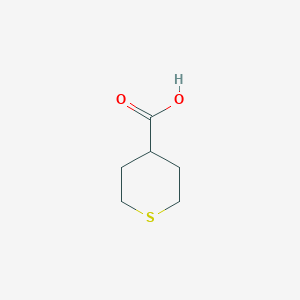

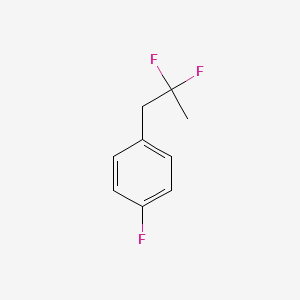

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 . It is also known by its CAS number 68119-31-3 .

Molecular Structure Analysis

The molecular structure of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile consists of a benzo[d][1,3]dioxol-5-yl group attached to an acetonitrile group . The benzo[d][1,3]dioxol-5-yl group contains a benzene ring fused with a 1,3-dioxol ring, which has two fluorine atoms attached to it .Physical And Chemical Properties Analysis

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is predicted to have a boiling point of 249.4±40.0 °C and a density of 1.43±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . It is sparingly soluble in DMSO, slightly soluble in ethyl acetate and methanol . It is an oil with a pale yellow color .Scientific Research Applications

Pharmaceutical Development

This compound is utilized in the synthesis of pharmaceuticals, particularly for the development of treatments for CFTR-mediated diseases like Cystic Fibrosis. It serves as a precursor in the creation of complex molecules with potential therapeutic effects .

Anticancer Research

Researchers have explored its use in anticancer studies, where derivatives of this compound have shown selectivity between cancer cells and normal cells, indicating potential for targeted cancer therapies .

Organic Synthesis

In organic chemistry, it’s used as a reagent for various synthetic pathways due to its reactive properties, aiding in the construction of complex organic molecules .

Life Sciences

The compound finds applications in life sciences research, contributing to studies ranging from molecular biology to environmental science .

Veterinary Medicine

Derivatives of this compound are being investigated as new feed additives that can reduce the number of microbes like E. coli, thus protecting animal gut health .

Mechanism of Action

Target of Action

The primary targets of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile are currently unknown

Action Environment

The action, efficacy, and stability of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDSGFSPCQGELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255676 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile | |

CAS RN |

68119-31-3 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)